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Lanicemine and Ketamine: A Comparative
Analysis of Side Effect Profiles

For Researchers, Scientists, and Drug Development Professionals

Ketamine, a rapid-acting antidepressant, has shown remarkable efficacy in treatment-resistant
depression. However, its clinical utility is hampered by a side effect profile that includes
dissociative and psychotomimetic symptoms. This has spurred the development of new N-
methyl-D-aspartate (NMDA) receptor modulators with the goal of retaining the antidepressant
effects while minimizing adverse reactions. One such molecule is lanicemine (AZD6765), a
low-trapping NMDA receptor antagonist. This guide provides a comparative analysis of the side
effect profiles of lanicemine and ketamine, supported by experimental data.

Quantitative Comparison of Side Effect Profiles

Clinical studies have demonstrated a significant difference in the side effect profiles of
lanicemine and ketamine, particularly concerning dissociative and psychotomimetic effects.
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Side Effect
Category

Lanicemine Ketamine Placebo Data Source

Dissociative

Symptoms o Significant o
No significant ) No significant

(CADSS Total ) increase (p<0.01 [1]
increase change

Score Change at 1h)

from Baseline)

Adverse Events

Potentially 7% (75 mg), 11% "y Sanacora et al.
A -

Related to (150 mg) (2014)

Dissociation

Visual Sanacora et al.
o 5% (150 mg) 0% -
Hallucinations (2014)

Increases in

Supine Systolic 37% (100 mgq),
Blood Pressure 55% (150 mq)
(=20 mm Hg)

- 26% [1]

Note: CADSS = Clinician-Administered Dissociative States Scale. Data from different studies
may not be directly comparable due to variations in study design and patient populations.

Experimental Protocols

The following are representative experimental protocols used in clinical trials to assess the side
effects of lanicemine and ketamine.

Study 1: Assessment of Dissociative and
Psychotomimetic Effects

o Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy
volunteers.[1]

o Participants: Healthy adult volunteers.
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* Interventions:
o Lanicemine: Intravenous infusions of 75 mg and 150 mg.[1]
o Ketamine: Intravenous infusion of 0.5 mg/kg.[1]
o Placebo: Saline infusion.

o Methodology for Side Effect Assessment:

o Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was
used to measure dissociative symptoms. Scores were recorded at baseline and at multiple
time points during and after the infusion.[1]

o Psychotomimetic Effects: Adverse events, including visual hallucinations, were recorded
throughout the study.

o Physiological Monitoring: Blood pressure and other vital signs were monitored.

Study 2: Efficacy and Safety in Major Depressive
Disorder

o Study Design: A phase llb, randomized, parallel-arm, double-blind, placebo-controlled study.

o Participants: Patients aged 18-70 years with a diagnosis of single episode or recurrent Major
Depressive Disorder (MDD) and a history of inadequate response to at least one
antidepressant. Patients were required to be on a stable dose of an allowed antidepressant

for at least four weeks prior to screening.
 Interventions:

o Adjunctive Lanicemine: 15 intravenous infusions of 50 mg or 100 mg over a 12-week

period.
o Adjunctive Placebo: 15 intravenous infusions of saline over a 12-week period.

o Methodology for Side Effect Assessment:
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o General Tolerability: Adverse events were systematically recorded at each study visit.
o Dissociative Symptoms: The CADSS was used to assess dissociative symptoms.

o Depressive Symptoms: The Montgomery-Asberg Depression Rating Scale (MADRS) was
used as the primary efficacy endpoint.
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Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow
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Caption: Clinical Trial Workflow for Psychoactive Drug Assessment.
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Discussion

The available data strongly suggest that lanicemine has a more favorable side effect profile
than ketamine, particularly concerning dissociative and psychotomimetic effects. While
ketamine's rapid antidepressant action is a significant advantage, its adverse psychological
effects pose a major challenge to its widespread clinical use. Lanicemine was developed as a
"low-trapping” NMDA receptor antagonist, which may account for its reduced propensity to
cause dissociative symptoms. The mechanism of "trapping" refers to the antagonist's ability to
remain bound within the ion channel even after the agonist has dissociated.

However, it is important to note that the development of lanicemine for depression was
ultimately discontinued. While it showed a better side effect profile, it failed to meet primary
efficacy endpoints in later-phase clinical trials. This highlights the ongoing challenge in
dissociating the antidepressant effects of NMDA receptor antagonists from their characteristic
side effects.

Future research in this area will likely focus on developing novel glutamatergic modulators that
can achieve a rapid and sustained antidepressant response with a side effect profile that is
acceptable for long-term clinical use. Understanding the precise molecular interactions that
differentiate the clinical profiles of compounds like ketamine and lanicemine will be crucial for
the rational design of next-generation antidepressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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